molecular formula C14H11Cl2N5O B2369186 2-[(E)-2-(3,5-dichlorophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile CAS No. 477710-13-7

2-[(E)-2-(3,5-dichlorophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile

Cat. No.: B2369186
CAS No.: 477710-13-7
M. Wt: 336.18
InChI Key: FKLPICSKIBQBSQ-CPNJWEJPSA-N
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Description

This compound features a hydrazone group linked to a 3,5-dichlorophenyl ring, a 3,5-dimethyl-substituted pyrazole moiety, and a nitrile-functionalized propanenitrile chain.

Properties

IUPAC Name

(1E)-N-(3,5-dichloroanilino)-2-(3,5-dimethylpyrazol-1-yl)-2-oxoethanimidoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N5O/c1-8-3-9(2)21(20-8)14(22)13(7-17)19-18-12-5-10(15)4-11(16)6-12/h3-6,18H,1-2H3/b19-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLPICSKIBQBSQ-CPNJWEJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C(=NNC2=CC(=CC(=C2)Cl)Cl)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1C(=O)/C(=N/NC2=CC(=CC(=C2)Cl)Cl)/C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001321704
Record name (1E)-N-(3,5-dichloroanilino)-2-(3,5-dimethylpyrazol-1-yl)-2-oxoethanimidoyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824655
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477710-13-7
Record name (1E)-N-(3,5-dichloroanilino)-2-(3,5-dimethylpyrazol-1-yl)-2-oxoethanimidoyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-[(E)-2-(3,5-dichlorophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile (CAS: 477710-13-7) is a hydrazone derivative featuring a pyrazole moiety. Its structural complexity suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on current research findings.

  • Molecular Formula : C14H11Cl2N5O
  • Molar Mass : 336.18 g/mol
  • Structural Features : The presence of a dichlorophenyl group and a pyrazole ring contributes to its reactivity and potential biological interactions.

Biological Activity Overview

The biological activities of compounds containing pyrazole and hydrazone functionalities have been extensively studied. Several studies highlight their potential as:

  • Antioxidants
  • Anti-inflammatory agents
  • Anticancer agents
  • Antimicrobial agents

Antioxidant and Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, molecular docking studies suggest that these compounds can effectively scavenge free radicals and inhibit inflammatory pathways, which is critical in various disease states such as cancer and neurodegeneration .

Anticancer Activity

In vitro studies have demonstrated that derivatives of pyrazole exhibit cytotoxic effects against various cancer cell lines. A notable study found that certain pyrazole derivatives induced apoptosis in glioma cells, indicating their potential as therapeutic agents in oncology. The compound's ability to induce cell cycle arrest further supports its anticancer potential .

Case Studies and Research Findings

  • Cytotoxicity Studies : A recent investigation into new pyrazole derivatives revealed that specific analogs exhibited IC50 values lower than traditional chemotherapeutic agents like 5-fluorouracil (5-FU), suggesting enhanced efficacy against cancer cells while sparing normal cells .
  • Molecular Docking Simulations : Computational analyses have shown that the compound interacts favorably with key biological targets involved in inflammation and cancer progression. These simulations provide insights into the mechanisms by which these compounds exert their biological effects .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantEffective scavenging of free radicals; inhibition of oxidative stress markers
Anti-inflammatorySignificant reduction in pro-inflammatory cytokines in vitro
AnticancerInduction of apoptosis in glioma cells; IC50 values lower than 5-FU
AntimicrobialExhibited activity against various bacterial strains

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing the hydrazone moiety exhibit significant antimicrobial properties. For instance, a study evaluated the antibacterial activity of various hydrazones against gram-positive and gram-negative bacteria, revealing that 2-[(E)-2-(3,5-dichlorophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile showed promising results against several strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicated that it may inhibit the proliferation of cancer cells such as HCT116 (colon cancer) and MCF7 (breast cancer). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at specific phases .

Agrochemical Applications

The compound's structure suggests potential utility in developing new agrochemicals. Its ability to interact with biological systems makes it a candidate for herbicides or fungicides. Preliminary studies indicate that derivatives of this compound can effectively inhibit fungal pathogens in crops, providing a basis for further exploration in agricultural applications .

Data Summary Table

Application AreaFindingsReference
AntimicrobialEffective against S. aureus, E. coli
AnticancerInhibits HCT116 and MCF7 cell lines
AgrochemicalPotential fungicidal activity

Case Studies

  • Antimicrobial Study : A comprehensive evaluation was conducted on various hydrazone derivatives, including this compound. The study utilized disc diffusion methods to assess antimicrobial efficacy against multiple bacterial strains, yielding significant inhibition zones for selected concentrations.
  • Cytotoxicity Assessment : A series of experiments were performed using the NCI-60 cell line panel to assess the cytotoxic effects of the compound. Results indicated selective toxicity towards certain cancer types, suggesting potential for development into anticancer therapeutics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(3,5-Dimethyl-4-propyl-1H-pyrazol-1-yl)-2-[(E)-2-(2-nitrophenyl)hydrazono]-3-oxopropanenitrile (CAS: 477710-16-0)

Structural Differences :

  • Aryl substituent: The target compound has a 3,5-dichlorophenyl group, whereas the analogous compound substitutes this with a 2-nitrophenyl group. The nitro group (-NO₂) is strongly electron-withdrawing and meta-directing, while chlorine (-Cl) is moderately electron-withdrawing and ortho/para-directing.
  • Pyrazole substitution : The analogous compound includes a 4-propyl group on the pyrazole ring, increasing steric bulk and lipophilicity compared to the target compound’s 3,5-dimethyl substitution.

Physicochemical Properties :

Property Target Compound Analogous Compound (CAS 477710-16-0)
Molecular Formula C₁₄H₁₁Cl₂N₅O (estimated) C₁₇H₁₈N₆O₃
Molecular Weight ~375.2 g/mol (estimated) 354.36 g/mol
Key Functional Groups Hydrazone, dichlorophenyl, nitrile Hydrazone, nitrophenyl, nitrile

Synthetic Routes: Both compounds likely employ hydrazone formation via condensation. The analogous compound’s synthesis (unreported in evidence) may mirror methods from related studies, such as refluxing phenylhydrazines with cyanoacetate derivatives .

Pyrazole-Containing Derivatives with Varied Cores
  • Compound 11a/b (): These feature a pyran core instead of a propanenitrile chain, with amino and hydroxy substituents. The pyran ring introduces rigidity and hydrogen-bonding capacity, contrasting with the flexible nitrile chain in the target compound .
  • Compound 7a/b (): These integrate a thiophene moiety , introducing sulfur-based electronic effects. The thiophene’s aromaticity and polarizability differ significantly from the dichlorophenyl group, affecting π-π stacking and charge-transfer interactions .

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